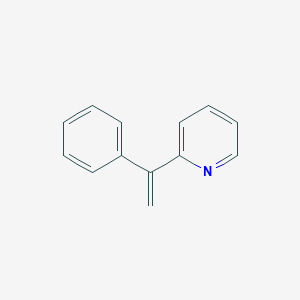
2-(1-Phenylethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylethenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 2-PEP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
2-(1-Phenylethenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
作用機序
The exact mechanism of action of 2-(1-Phenylethenyl)pyridine is not fully understood. However, it has been proposed that 2-(1-Phenylethenyl)pyridine exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-(1-Phenylethenyl)pyridine has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
生化学的および生理学的効果
2-(1-Phenylethenyl)pyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(1-Phenylethenyl)pyridine in lab experiments is its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine is relatively easy to synthesize, making it an accessible compound for researchers. One limitation of using 2-(1-Phenylethenyl)pyridine in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 2-(1-Phenylethenyl)pyridine. One direction is the development of novel therapeutic agents based on the structure of 2-(1-Phenylethenyl)pyridine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Phenylethenyl)pyridine and its potential therapeutic applications. Furthermore, the development of novel synthesis methods for 2-(1-Phenylethenyl)pyridine may improve its accessibility for researchers.
合成法
2-(1-Phenylethenyl)pyridine can be synthesized using various methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of pyridine-2-carboxaldehyde with benzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of pyridine-2-carboxaldehyde with phosphonate ester in the presence of a base catalyst.
特性
CAS番号 |
15260-65-8 |
|---|---|
製品名 |
2-(1-Phenylethenyl)pyridine |
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
InChIキー |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
その他のCAS番号 |
15260-65-8 |
同義語 |
2-(1-Phenylethenyl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



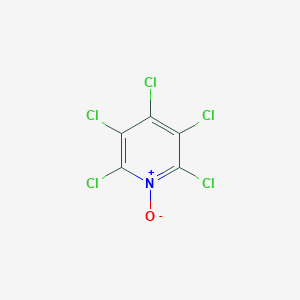
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
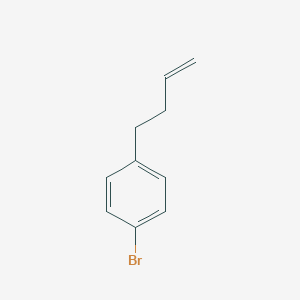

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
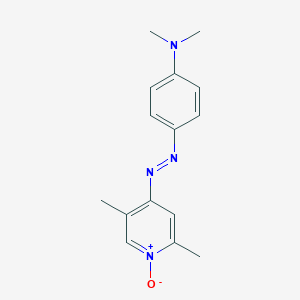
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
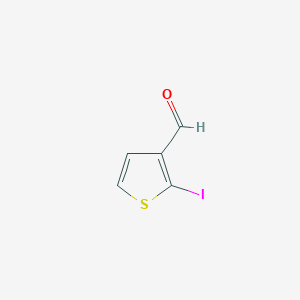
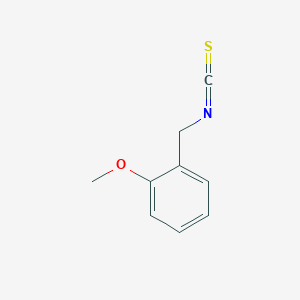
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
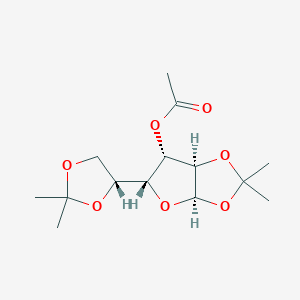
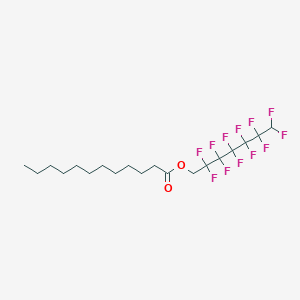
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)